3-(Bromomethyl)-4-chloroquinoline chemical structure and properties
3-(Bromomethyl)-4-chloroquinoline chemical structure and properties
An In-depth Technical Guide to 3-(Bromomethyl)-4-chloroquinoline: A Keystone Intermediate in Medicinal Chemistry
Authored by a Senior Application Scientist
This guide provides an in-depth analysis of 3-(Bromomethyl)-4-chloroquinoline, a pivotal heterocyclic building block in contemporary drug discovery and organic synthesis. We will move beyond a superficial overview to explore the nuanced physicochemical properties, reactivity, and strategic applications that render this compound a valuable tool for medicinal chemists. The insights presented herein are curated to empower researchers and drug development professionals with the technical understanding necessary for its effective utilization.
Core Molecular Profile and Physicochemical Properties
3-(Bromomethyl)-4-chloroquinoline, with the empirical formula C₁₀H₇BrClN, is a di-halogenated quinoline derivative. The strategic placement of the chloro and bromomethyl substituents on the quinoline scaffold creates a unique electronic and steric environment, bestowing upon it a versatile reactivity profile that is central to its utility in synthetic chemistry.
The 4-chloro substituent significantly influences the electron density of the quinoline ring system, enhancing the electrophilic character of the C-4 position and modulating the overall reactivity of the molecule. The 3-bromomethyl group, a primary benzylic-like halide, serves as a potent electrophilic handle, readily participating in nucleophilic substitution reactions. This dual reactivity makes it a highly sought-after intermediate for the construction of complex molecular architectures.
Table 1: Physicochemical Properties of 3-(Bromomethyl)-4-chloroquinoline
| Property | Value | Source |
| Molecular Formula | C₁₀H₇BrClN | |
| Molecular Weight | 256.53 g/mol | |
| Appearance | Light yellow to yellow crystalline powder | |
| Melting Point | 105-109 °C | |
| Boiling Point | 363.3±27.0 °C (Predicted) | |
| Solubility | Soluble in dichloromethane, chloroform, and other common organic solvents. | |
| CAS Number | 205273-31-0 |
Synthesis and Mechanistic Considerations
The most prevalent and efficient synthesis of 3-(Bromomethyl)-4-chloroquinoline involves the radical bromination of 4-chloro-3-methylquinoline. This reaction typically employs N-bromosuccinimide (NBS) as the bromine source and a radical initiator such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN).
The Wohl-Ziegler bromination proceeds via a free radical chain mechanism. The initiator, upon thermal or photochemical decomposition, generates radicals that abstract a hydrogen atom from NBS to produce a bromine radical. This bromine radical then abstracts a benzylic proton from the methyl group of 4-chloro-3-methylquinoline, forming a resonance-stabilized benzylic radical. This radical then reacts with a molecule of NBS to yield the desired product, 3-(Bromomethyl)-4-chloroquinoline, and a succinimidyl radical, which continues the chain reaction.
Caption: Workflow for the synthesis of 3-(Bromomethyl)-4-chloroquinoline.
Detailed Synthetic Protocol:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chloro-3-methylquinoline (1 equivalent) in a suitable solvent such as carbon tetrachloride or acetonitrile.
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Addition of Reagents: Add N-bromosuccinimide (NBS) (1.0-1.2 equivalents) and a catalytic amount of benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN) to the solution.
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Reaction Execution: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
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Work-up: Upon completion of the reaction, cool the mixture to room temperature and filter off the succinimide byproduct.
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Purification: Concentrate the filtrate under reduced pressure and purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 3-(Bromomethyl)-4-chloroquinoline.
Reactivity and Strategic Applications in Drug Discovery
The synthetic utility of 3-(Bromomethyl)-4-chloroquinoline stems from its nature as a bifunctional electrophile. The bromomethyl group is a soft electrophile, readily undergoing Sₙ2 reactions with a wide range of soft nucleophiles such as amines, thiols, and carbanions. The 4-chloro substituent, on the other hand, is a hard electrophile and can be displaced by strong nucleophiles, often requiring more forcing conditions or metal catalysis. This differential reactivity allows for a stepwise functionalization of the quinoline core.
Alkylation of Nucleophiles
The primary application of 3-(Bromomethyl)-4-chloroquinoline is as an alkylating agent to introduce the 4-chloroquinolin-3-ylmethyl moiety into a target molecule. This is a common strategy in the synthesis of biologically active compounds. For instance, it is a key intermediate in the synthesis of various kinase inhibitors and other therapeutic agents.
Precursor to Biologically Active Molecules
3-(Bromomethyl)-4-chloroquinoline has been instrumental in the development of a diverse array of compounds with significant therapeutic potential:
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Anticancer Agents: It serves as a crucial building block for the synthesis of novel compounds that have demonstrated cytotoxic activity against various cancer cell lines. The 4-chloroquinoline scaffold is a known pharmacophore in several anticancer drugs, and the ability to introduce diverse functionalities at the 3-position via the bromomethyl handle allows for the exploration of a vast chemical space.
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Antiviral and Antimicrobial Agents: Derivatives of 3-(Bromomethyl)-4-chloroquinoline have been investigated for their potential as antiviral and antimicrobial agents. The quinoline nucleus is a common feature in many antimicrobial drugs, and modifications at the 3- and 4-positions can lead to compounds with enhanced potency and selectivity.
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Enzyme Inhibitors: The electrophilic nature of the bromomethyl group makes it a suitable warhead for the design of covalent inhibitors of various enzymes. By positioning this reactive group in the active site of a target enzyme, a covalent bond can be formed, leading to irreversible inhibition.
Caption: Applications of 3-(Bromomethyl)-4-chloroquinoline in medicinal chemistry.
Safety and Handling
3-(Bromomethyl)-4-chloroquinoline is a reactive alkylating agent and should be handled with appropriate safety precautions. It is classified as a skin and eye irritant and may be harmful if swallowed or inhaled.
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Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat when handling this compound.
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Handling: Use in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong bases.
Conclusion
3-(Bromomethyl)-4-chloroquinoline is a versatile and highly valuable building block in modern organic synthesis and medicinal chemistry. Its unique combination of a reactive bromomethyl group and a modifiable chloro substituent on the privileged quinoline scaffold provides a powerful platform for the generation of diverse molecular libraries and the development of novel therapeutic agents. A thorough understanding of its synthesis, reactivity, and handling is paramount for its effective and safe utilization in the research and development of new pharmaceuticals.
References
- 3-(Bromomethyl)-4-chloroquinoline - Chemical profile. CymitQuimica. [URL: https://www.cymitquimica.com/3-bromomethyl-4-chloroquinoline-205273-31-0]
- 3-(Bromomethyl)-4-chloroquinoline. Toronto Research Chemicals. [URL: https://www.trc-canada.com/product-detail/?B689415]
- Synthesis of 3-(bromomethyl)-4-chloroquinoline. Molbase. [URL: https://www.molbase.
- 3-(Bromomethyl)-4-chloroquinoline as a reagent. Fluorochem. [URL: https://www.fluorochem.co.uk/product/09/pc510103]
- Anticancer activity of quinoline derivatives. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8747320/]
- Safety Data Sheet for 3-(Bromomethyl)-4-chloroquinoline. AstaTech. [URL: https://www.
